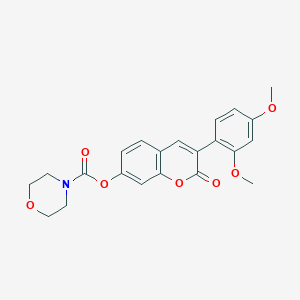
4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole, also known as CFPP, is a chemical compound that has drawn significant attention from the scientific community due to its potential applications in various fields. CFPP is a pyrazole derivative, and it has been found to possess several unique properties that make it a promising candidate for use in scientific research.
作用機序
The mechanism of action of 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cell signaling pathways. This compound has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell growth and survival. This compound has also been found to inhibit the activity of the nuclear factor-kappa B (NF-kB) pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
This compound has been found to exhibit several biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to possess anti-inflammatory, anti-oxidant, and anti-microbial properties. This compound has also been found to modulate the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
実験室実験の利点と制限
4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to possess excellent purity. This compound is also highly stable, which makes it suitable for use in long-term studies. However, this compound has some limitations, including its relatively high cost and limited availability.
将来の方向性
There are several future directions for research on 4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole. One potential direction is to investigate the use of this compound as a therapeutic agent for the treatment of various neurodegenerative disorders. Another direction is to study the potential use of this compound in combination with other anti-cancer agents to enhance its anti-cancer activity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects associated with its use.
Conclusion
In conclusion, this compound is a promising candidate for use in scientific research due to its unique properties and potential applications. This compound has been extensively studied for its anti-cancer activity and its potential use in the treatment of various neurodegenerative disorders. Further research is needed to fully understand the mechanism of action of this compound and to identify potential side effects associated with its use.
合成法
4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole can be synthesized using a variety of methods, including the reaction of 4-chloro-3,5-difluorophenyl hydrazine with 4-fluorobenzoyl chloride. Another method involves the reaction of 4-chloro-3,5-difluorophenyl hydrazine with 4-fluorobenzaldehyde, followed by cyclization with acetic anhydride. These methods have been shown to produce high yields of this compound with excellent purity.
科学的研究の応用
4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. This compound has been found to exhibit potent anti-cancer activity, and it has been shown to induce apoptosis in cancer cells. This compound has also been studied for its potential use as a therapeutic agent for the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
特性
IUPAC Name |
4-chloro-3,5-bis(4-fluorophenyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF2N2/c16-13-14(9-1-5-11(17)6-2-9)19-20-15(13)10-3-7-12(18)8-4-10/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGPZOGOETYLPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=NN2)C3=CC=C(C=C3)F)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(naphthalen-1-yl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2539655.png)
![3a-Phenyl-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole 2,2-dioxide;hydrochloride](/img/structure/B2539656.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]cyclopentanamine hydrobromide](/img/no-structure.png)
![3-Amino-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2539659.png)
![(1R,5S)-8-((5-chlorothiophen-2-yl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2539660.png)
![N-((1H-indol-3-yl)methyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2539666.png)

![N-(2-chlorophenyl)-2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2539671.png)
![2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-1-(4-(4-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2539672.png)


![2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide](/img/structure/B2539676.png)
